

1H and 13C NMR spectral analysis of 2,3-Dihydrobenzofuran-4-carboxylic acid

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carboxylic acid

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An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of **2,3-Dihydrobenzofuran-4-carboxylic Acid**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2,3-Dihydrobenzofuran-4-carboxylic acid**, a heterocyclic compound of interest in synthetic and medicinal chemistry.^[1] We will delve into the theoretical underpinnings of the spectral features, offer a comparative analysis with a simpler analog, and provide robust experimental protocols for researchers seeking to perform similar characterizations. Our approach is grounded in established spectroscopic principles to ensure a thorough and reliable interpretation.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures.^[2] For a molecule like **2,3-Dihydrobenzofuran-4-carboxylic acid** (Molecular Formula: C₉H₈O₃^[3]), with its distinct aromatic, aliphatic, and carboxylic acid moieties, NMR provides a detailed roadmap of the atomic connectivity and chemical environment. This guide will leverage one-dimensional (¹H,

¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to build the structure from the ground up.[4][5]

Molecular Structure and Atom Numbering:

For clarity, the following standardized numbering system will be used throughout this analysis.

Caption: Structure of **2,3-Dihydrobenzofuran-4-carboxylic acid** with IUPAC numbering.

Deconstructing the Spectrum: A Predictive Analysis

Before examining experimental data, we can predict the spectral features based on fundamental principles. This predictive approach is a cornerstone of robust spectral interpretation.

¹H NMR Spectrum: The Proton Landscape

The ¹H NMR spectrum is anticipated to show three distinct regions: the downfield acidic proton, the aromatic protons, and the upfield aliphatic protons.

- Carboxylic Acid Proton (H on C8-OOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. It is expected to appear as a broad singlet in the 10-13 ppm region.[6][7] This signal's broadness is a result of hydrogen bonding and rapid chemical exchange. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear from the spectrum.[8][9]
- Aromatic Protons (H-5, H-6, H-7): These three protons reside on the benzene ring and will exhibit chemical shifts between 6.5 and 8.0 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the two substituents: the electron-donating ether linkage (-O-) and the electron-withdrawing carboxylic acid group (-COOH).
 - H-6: Expected to be a triplet, coupled to both H-5 and H-7 with typical ortho-coupling constants (³J) of 6-10 Hz.[10]
 - H-5 and H-7: Expected to be doublets or, more likely, doublets of doublets. They are ortho-coupled to H-6 and meta-coupled to each other (⁴J, typically 1-3 Hz).[10][11] The proton

ortho to the electron-withdrawing carboxylic acid (H-5) will likely be the most downfield of the aromatic signals.

- Dihydrofuran Protons (H-2, H-3): These aliphatic protons are part of the saturated five-membered ring.
 - H-2 (-OCH₂-): These two protons are adjacent to the ether oxygen, which deshields them. They are expected to appear as a triplet around 4.6 ppm, coupled to the H-3 protons.
 - H-3 (-Ar-CH₂-): These two protons are adjacent to the aromatic ring and are expected as a triplet around 3.2 ppm, coupled to the H-2 protons. The vicinal coupling constant (³J) between H-2 and H-3 is typically in the range of 6-8 Hz.[10]

¹³C NMR and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. Combined with a DEPT-135 experiment, which differentiates between CH, CH₂, and CH₃ groups, we can assign the entire carbon framework.[12][13]

- Carbonyl Carbon (C-8, -COOH): This carbon is significantly deshielded and will appear in the 165-185 ppm region.[6][7] It will be absent in all DEPT spectra as it is a quaternary carbon.
- Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six distinct signals are expected between 110-160 ppm.
 - Quaternary Carbons (C-3a, C-4, C-7a): These will be visible in the broadband ¹³C spectrum but absent in DEPT spectra. C-7a (bonded to oxygen) and C-4 (bonded to the carboxyl group) are expected to be the most downfield.
 - Methine Carbons (C-5, C-6, C-7): These will appear as positive signals in a DEPT-135 spectrum.
- Aliphatic Carbons (C-2, C-3):
 - C-2 (-OCH₂-): Attached to oxygen, this carbon is deshielded relative to a standard alkane and is expected around 70-75 ppm. It will appear as a negative signal in the DEPT-135 spectrum.[14]

- C-3 (-Ar-CH₂-): This benzylic carbon is expected around 25-30 ppm and will also be a negative signal in the DEPT-135 spectrum.

Assignment	¹ H Chemical Shift (ppm, Predicted)	¹³ C Chemical Shift (ppm, Predicted)	DEPT-135 Signal
-COOH	10.0 - 13.0 (broad s)	170.0 - 175.0	Absent
H-5	~7.8 (d or dd)	~120.0	Positive (CH)
H-6	~7.1 (t)	~128.0	Positive (CH)
H-7	~7.0 (d or dd)	~115.0	Positive (CH)
H-2	~4.6 (t)	~72.0	Negative (CH ₂)
H-3	~3.2 (t)	~28.0	Negative (CH ₂)
C-3a	-	~125.0	Absent
C-4	-	~130.0	Absent
C-7a	-	~160.0	Absent

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 behavior for **2,3-Dihydrobenzofuran-4-carboxylic acid**.

Comparative Analysis: The Impact of the Carboxylic Acid Group

To appreciate the electronic influence of the -COOH group, we can compare the predicted spectrum to that of the parent compound, 2,3-Dihydrobenzofuran.[15][16]

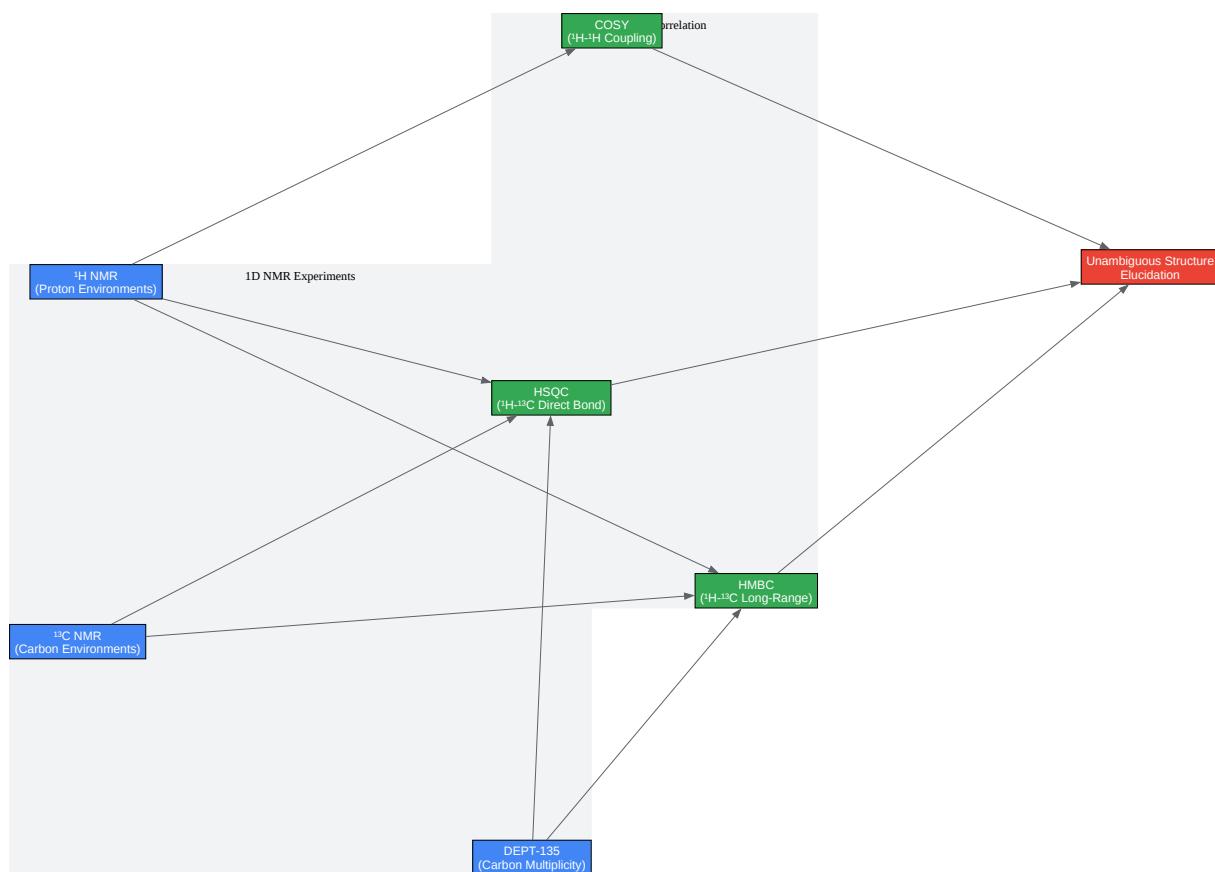
Position	2,3-Dihydrobenzofuran ¹³ C Shift (ppm)	2,3-Dihydrobenzofuran-4-carboxylic acid ¹³ C Shift (ppm, Predicted)	Effect of -COOH
		Shift (ppm, Predicted)	
C-4	~120.9	~130.0	Downfield shift (deshielding)
C-5	~127.1	~120.0	Upfield shift (shielding)
C-3a	~124.9	~125.0	Minimal change
C-7a	~159.5	~160.0	Minimal change

Table 2: Comparison of aromatic ¹³C chemical shifts, highlighting the substituent effect of the C4-carboxylic acid group.

The introduction of the electron-withdrawing carboxylic acid group at the C-4 position deshields C-4 itself. Its influence also perturbs the electron density across the aromatic ring, leading to the observable shifts in the other carbons.

Confirmation with 2D NMR: Connecting the Dots

While 1D spectra provide the fundamental pieces, 2D NMR experiments are essential to assemble the complete structural puzzle.[17]



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Caption: Workflow for NMR-based structure elucidation.

- COSY (CORrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings. [18] We expect to see cross-peaks connecting:
 - H-2 with H-3
 - H-5 with H-6
 - H-6 with H-7
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹J-coupling). [2] It allows for the definitive assignment of all protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[\[19\]](#) Key expected HMBC correlations include:
 - H-5 to C-4 and C-3a: Confirms the position of H-5 relative to the quaternary carbons.
 - H-5 to C-8 (Carbonyl): This crucial correlation definitively links the carboxylic acid group to the C-4 position on the aromatic ring.
 - H-3 to C-3a and C-4: Connects the dihydrofuran ring to the benzene ring.
 - H-2 to C-7a: Confirms the ether linkage within the dihydrofuran ring.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocols

To acquire high-quality, reproducible data, the following protocols are recommended.

Sample Preparation

- Massing: Accurately weigh 10-15 mg of **2,3-Dihydrobenzofuran-4-carboxylic acid**.
- Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent.
 - Recommended: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and slows the exchange rate of the acidic proton, often resulting in a sharper -COOH signal compared to other solvents.[\[6\]](#)
 - Alternative: CDCl₃ can be used, but the carboxylic acid proton may be broader or exchange more readily with trace water.
- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. If necessary, gentle heating or sonication can be applied.

NMR Data Acquisition

The following outlines a standard suite of experiments on a 400 MHz or 500 MHz spectrometer.

- Initial Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
 - Tune and match the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 8-16 scans.
- $^{13}\text{C}\{^1\text{H}\}$ NMR (Proton Decoupled):
 - Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 1024-4096 scans (or until adequate signal-to-noise is achieved).
- DEPT-135:
 - Pulse Program: Standard DEPT-135 sequence.

- Use similar spectral width and acquisition parameters as the standard ^{13}C experiment.
- Number of Scans (ns): 256-1024 scans.
- 2D Experiments (COSY, HSQC, HMBC):
 - Use the instrument's standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
 - Calibrate the proton 90° pulse width.
 - For each 2D experiment, set the ^1H spectral width (F2 dimension) to encompass all proton signals.
 - Set the ^{13}C spectral width (F1 dimension for HSQC/HMBC) to encompass all carbon signals.
 - The number of scans per increment and the number of increments will determine the experiment time and resolution; typical experiments can range from 20 minutes (COSY) to several hours (HMBC).

Conclusion

The structural elucidation of **2,3-Dihydrobenzofuran-4-carboxylic acid** is a clear-cut process when a systematic, multi-technique NMR approach is employed. The combination of 1D ^1H and ^{13}C spectra provides the initial inventory of atoms and their immediate electronic environments. The DEPT-135 experiment efficiently sorts the carbon signals by their multiplicity. Finally, 2D correlation experiments—COSY for ^1H - ^1H connectivity, HSQC for direct ^1H - ^{13}C bonds, and HMBC for long-range ^1H - ^{13}C connectivity—serve as the ultimate arbiters, weaving the individual signals into an unambiguous molecular tapestry. This guide provides the predictive framework and experimental strategy necessary for researchers to confidently characterize this and similar molecular structures.

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